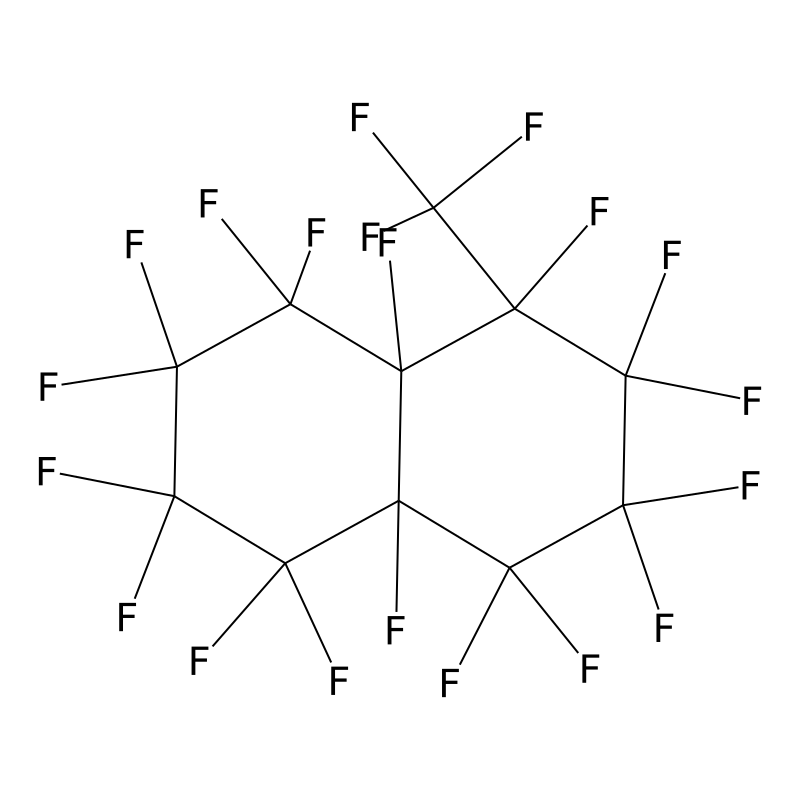

Perfluoromethyldecalin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Perfluoromethyldecalin is a fluorocarbon liquid, specifically a perfluorinated derivative of methyldecalin. It is characterized by its chemical inertness and stability, making it a subject of interest in various applications, particularly as a potential blood substitute due to its high solubility for gases such as oxygen. This compound exists primarily as a mixture of structural isomers, notably perfluoro-1-methyldecalin and perfluoro-2-methyldecalin, each with distinct CAS registry numbers but similar chemical properties .

- No known specific mechanism of action for PFMD has been identified in scientific literature.

- Further research is needed to explore potential applications in biological systems or its interaction with other compounds.

- Similar to other PFCs, PFMD's high stability raises concerns about its environmental persistence. More research is needed to determine its potential for bioaccumulation and long-term environmental impact [].

- Data on specific hazards like flammability or toxicity is currently unavailable.

Limitations and Future Research

The available scientific research on PFMD is limited. Further studies are needed to fully understand its:

- Specific synthesis routes

- Detailed physical and chemical properties

- Environmental impact and potential for bioaccumulation

- Potential applications in various fields

The biological activity of perfluoromethyldecalin is minimal due to its inertness. It has been evaluated primarily for its potential as a blood substitute, leveraging its ability to dissolve and transport gases effectively. This property has led to investigations into its safety and efficacy in biological systems, particularly in scenarios requiring oxygen transport without the complications associated with traditional blood products .

Perfluoromethyldecalin can be synthesized using the Fowler process, which involves the controlled reaction of elemental fluorine with methylnaphthalene in the gas phase. This method is preferred over direct fluorination of methyldecalin because it consumes less fluorine, making the process more efficient . The synthesis results in a mixture of the two structural isomers, which can be separated if necessary.

The primary applications of perfluoromethyldecalin include:

- Blood Substitute: Its ability to dissolve significant amounts of oxygen makes it suitable for use in medical applications as an artificial blood product.

- Tracer Studies: Due to its detectability at low concentrations, it has been proposed for use as a perfluorocarbon tracer in environmental studies .

- Heat Transfer Agent: Its thermal stability allows it to be used effectively in heat transfer applications.

- Dielectric Fluid: It serves as a dielectric fluid in electrical applications due to its non-conductive properties .

Interaction studies involving perfluoromethyldecalin focus on its role as a solvent and medium for gas transport. Research has shown that it can facilitate the movement of oxygen and carbon dioxide in biological systems without undergoing significant chemical change. This characteristic makes it an ideal candidate for further exploration in medical and environmental applications .

Perfluoromethyldecalin shares similarities with other fluorinated compounds, particularly cyclic perfluorocarbons. Below is a comparison with select similar compounds:

| Compound Name | Structure Type | Key Properties | Unique Features |

|---|---|---|---|

| Perfluorodecalin | Cyclic | High gas solubility, chemically inert | Used extensively in biomedical applications |

| Perfluorocyclopropane | Cyclic | Low boiling point, high gas solubility | Smaller molecular size allows for different applications |

| Perfluorohexane | Linear | High thermal stability, low viscosity | Commonly used as a solvent but less effective as a gas carrier |

| Perfluoro(2-methyl-2-pentene) | Linear | Good solvent properties | Used mainly in industrial applications |

Perfluoromethyldecalin's unique combination of high gas solubility and thermal stability distinguishes it from these compounds, particularly in medical contexts where effective oxygen transport is critical .